3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
Description
3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is a fluorinated aniline derivative featuring a pyrazole ring substituted with a methyl group and a methoxy linker. Its molecular formula is C₁₁H₁₂FN₃O, with a molecular weight of 221.24 g/mol and CAS number 1245823-52-2 . The fluorine atom at the 3-position and the methoxy group at the 4-position are critical to its electronic and steric properties.
Properties
IUPAC Name |
3-fluoro-4-[(2-methylpyrazol-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-15-9(4-5-14-15)7-16-11-3-2-8(13)6-10(11)12/h2-6H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABSMPIXVNPZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196316 | |
| Record name | 3-Fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245823-52-2 | |
| Record name | 3-Fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Coupling with Aniline: The final step involves coupling the synthesized pyrazole derivative with an aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanol, Selectfluor, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can lead to various derivatives with enhanced therapeutic properties.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of pyrazole derivatives, including this compound. The results indicated that modifications to the pyrazole ring significantly affected cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
Agricultural Chemistry
This compound is also being explored for its efficacy as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.
Case Study: Insecticidal Activity
Research conducted on similar compounds revealed that derivatives of pyrazole exhibited notable insecticidal properties. The introduction of fluorine and methoxy groups was found to enhance potency against specific insect species, indicating that this compound could serve as a lead compound in developing new agrochemicals .
Biological Research
The compound's unique structure makes it valuable for biological research, particularly in enzyme inhibition studies and receptor binding assays.
Data Table: Inhibition Studies
| Compound Name | Target Enzyme | Inhibition % | Reference |
|---|---|---|---|
| This compound | Cyclooxygenase (COX) | 75% | |
| 3-Fluoro Derivative | Protein Kinase | 82% |
Synthesis and Development
The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitution and coupling reactions. These synthetic pathways are crucial for producing analogs with improved biological activity.
Synthesis Pathway Example
A common synthetic route involves the following steps:
- Preparation of Pyrazole Derivative
- Reacting hydrazine with an appropriate carbonyl compound.
- Fluorination
- Introducing the fluorine atom via electrophilic fluorination methods.
- Methoxylation
- Using methanol and an acid catalyst to introduce the methoxy group onto the aniline derivative.
Mechanism of Action
The mechanism of action of 3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism :
- The This compound and 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline (CAS 1004193-33-2) are positional isomers. The fluorine and methoxy-pyrazole groups occupy different positions on the benzene ring, which may alter electronic distribution and steric hindrance. This could influence reactivity, solubility, or binding affinity in biological systems .
Heterocyclic Variations: Replacing the pyrazole ring with a piperidine group (as in 4-[(1-ethylpiperidin-3-yl)oxy]aniline) introduces a saturated nitrogen heterocycle.
Functional Group Impact :
- The absence of the methoxy group in 3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline (CAS 1485191-34-1) reduces molecular weight and polarity, likely increasing lipophilicity. This could enhance membrane permeability but reduce aqueous solubility .
Fluorine-Free Analog :
- 2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline lacks the fluorine atom, which may decrease metabolic stability but improve synthetic accessibility .
Biological Activity
3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12FN3O
- Molecular Weight : 203.24 g/mol
- CAS Number : 1245823-78-2
The compound features a fluorine atom at the para position of the aniline ring and a methoxy group linked to a pyrazole moiety, which is known to enhance biological activity in various contexts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For instance:
- Cytotoxicity Studies : A review indicated that various pyrazole derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF7, SF-268, and NCI-H460. The GI50 values for these compounds ranged from 3.79 to 42.30 µM, indicating varying degrees of potency against different cell lines .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Example A | MCF7 | 3.79 |
| Example B | SF-268 | 12.50 |
| Example C | NCI-H460 | 42.30 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that pyrazole derivatives may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at the S phase, inhibiting proliferation .
- Inhibition of Key Enzymes : Compounds with similar structures have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
- Study on Pyrazole Derivatives : A study conducted by Cankara et al. synthesized various pyrazole-containing amide derivatives and evaluated their anticancer potential against HCT116 and MCF7 cell lines. One compound exhibited an IC50 value of 1.1 µM against HCT116 cells, showcasing significant cytotoxicity .
- Evaluation of Antitumor Activity : Another investigation focused on N-(4-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole derivatives, which were tested against various cancer cell lines with promising results in terms of cytotoxicity .
Pharmacological Insights
The incorporation of fluorine atoms in drug design has been shown to enhance the pharmacokinetic properties of compounds, including improved metabolic stability and bioavailability . The presence of a trifluoromethyl group has been associated with increased potency in inhibiting enzymes like reverse transcriptase .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic aromatic substitution (SNAr) is commonly employed for introducing alkoxy groups to fluorinated anilines. For example, coupling 3-fluoro-4-hydroxyaniline with 1-methyl-1H-pyrazol-5-ylmethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via a base-mediated reaction in polar aprotic solvents like DMF or DMSO with K2CO3 .
- Alternative routes may involve Ullmann coupling using copper catalysts for aryl ether formation.
- Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and avoid over-alkylation.
Q. How can X-ray crystallography and spectroscopic techniques validate the molecular structure of this compound?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can generate thermal ellipsoid plots to visualize bond lengths and angles, confirming the spatial arrangement of the pyrazole and methoxy groups .
- Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (e.g., splitting patterns for fluorine coupling) and pyrazole methyl groups. FT-IR for characteristic N-H (aniline) and C-F stretches. High-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology :
- Conduct solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) at room temperature.
- Stability assays under acidic/basic conditions (e.g., HCl/NaOH in aqueous ethanol) with HPLC monitoring to detect degradation products like quinones or hydrolyzed intermediates .
Advanced Research Questions
Q. How do the fluorine substituent and pyrazole moiety influence electronic properties and reactivity in cross-coupling reactions?
- Methodology :
- Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution, HOMO-LUMO gaps, and Fukui indices for predicting electrophilic/nucleophilic sites .
- Experimental validation : Suzuki-Miyaura coupling with aryl boronic acids to assess reactivity at the aniline ring. Compare yields with non-fluorinated analogs to quantify fluorine’s electron-withdrawing effects .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar aniline derivatives?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., replacing fluorine with chlorine or altering pyrazole methylation). Test against enzyme targets (e.g., kinases) using fluorescence-based assays .
- Meta-analysis : Cross-reference bioactivity datasets from PubChem or ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers caused by assay conditions or purity discrepancies .
Q. How can crystallographic twinning or disorder in the pyrazole ring be addressed during refinement?
- Methodology :
- Use SHELXL’s TWIN/BASF commands to model twinning. For disorder, apply PART instructions and constrain isotropic displacement parameters for overlapping atoms. Validate with R1/wR2 convergence metrics and difference Fourier maps .
Q. What role does the compound play in supramolecular interactions, such as hydrogen bonding or π-stacking, in crystal packing?
- Methodology :
- Analyze Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular contacts. Compare with related structures (e.g., 3-fluoro-4-(methylsulfonyl)aniline) to identify packing motifs influenced by the pyrazole’s steric bulk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
